Cas no 2411269-00-4 (2-chloro-N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]acetamide)

2-Chloro-N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]acetamide is a synthetic organic compound featuring a chloroacetamide moiety linked to a butyl chain substituted with a 1,2,4-triazole group. This structure imparts versatility in chemical reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the triazole ring enhances its potential as a bioactive scaffold, while the chloroacetamide group allows for further functionalization via nucleophilic substitution. Its well-defined molecular architecture ensures consistent performance in derivatization reactions, supporting applications in drug discovery and crop protection research. The compound is typically characterized by high purity and stability under standard storage conditions.
2-chloro-N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]acetamide structure
2411269-00-4 structure
商品名:2-chloro-N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]acetamide
CAS番号:2411269-00-4
MF:C8H13ClN4O
メガワット:216.668020009995
CID:6575065
PubChem ID:146085925

2-chloro-N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]acetamide 化学的及び物理的性質

名前と識別子

    • 2411269-00-4
    • EN300-7478860
    • 2-chloro-N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]acetamide
    • インチ: 1S/C8H13ClN4O/c1-6(12-8(14)3-9)7(2)13-5-10-4-11-13/h4-7H,3H2,1-2H3,(H,12,14)
    • InChIKey: YPSXDWPPUCRYKT-UHFFFAOYSA-N
    • ほほえんだ: ClCC(NC(C)C(C)N1C=NC=N1)=O

計算された属性

  • せいみつぶんしりょう: 216.0777887g/mol
  • どういたいしつりょう: 216.0777887g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 202
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.7

2-chloro-N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7478860-0.05g
2-chloro-N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]acetamide
2411269-00-4 95.0%
0.05g
$246.0 2025-03-10

2-chloro-N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]acetamide 関連文献

2-chloro-N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]acetamideに関する追加情報

Comprehensive Introduction to 2-chloro-N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]acetamide (CAS No. 2411269-00-4)

In the realm of specialized chemical compounds, 2-chloro-N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]acetamide (CAS No. 2411269-00-4) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its triazole and acetamide functional groups, is a subject of interest in pharmaceutical research, agrochemical development, and material science. Its molecular structure, featuring a chloroacetamide moiety linked to a 1,2,4-triazole-substituted butane chain, offers versatile reactivity, making it a valuable intermediate in synthetic chemistry.

The growing demand for heterocyclic compounds like 2-chloro-N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]acetamide is driven by their role in drug discovery and crop protection. Researchers are particularly intrigued by its potential as a bioactive scaffold, which could lead to novel therapeutics targeting enzymes or receptors. In agrochemistry, its derivatives may contribute to the development of next-generation pesticides or herbicides, aligning with the global push for sustainable agriculture. The compound’s CAS No. 2411269-00-4 is frequently searched in academic databases, reflecting its relevance in cutting-edge studies.

From a synthetic perspective, the preparation of 2-chloro-N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]acetamide involves multi-step organic reactions, often starting with the functionalization of 1,2,4-triazole precursors. The incorporation of the chloroacetamide group enhances its electrophilic character, enabling further derivatization. This adaptability is crucial for industries exploring structure-activity relationships (SAR) to optimize performance in target applications. Recent publications highlight its utility in creating small-molecule inhibitors, a hot topic in oncology and infectious disease research.

Environmental and safety considerations are paramount when handling 2-chloro-N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]acetamide. While not classified as hazardous under standard regulations, proper lab practices—such as using personal protective equipment (PPE) and ensuring adequate ventilation—are recommended. Its stability under various pH conditions and solubility profile (moderate in polar solvents) are often discussed in forums, addressing common queries from chemists and formulators.

In the context of green chemistry, efforts to synthesize this compound via catalytic methods or microwave-assisted reactions are gaining traction. These approaches reduce waste and energy consumption, resonating with the industry’s shift toward sustainability. Additionally, computational studies (molecular docking or QSAR modeling) are increasingly applied to predict its interactions, a trend mirrored in AI-driven drug discovery platforms.

Market analysts note rising interest in CAS No. 2411269-00-4 from Asia-Pacific and North America, where pharmaceutical and agrochemical sectors are expanding. Patent filings related to its derivatives have surged, underscoring its commercial potential. For suppliers, emphasizing high-purity grades and custom synthesis capabilities can cater to diverse client needs, from academia to industrial R&D.

To conclude, 2-chloro-N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]acetamide exemplifies the intersection of innovation and practicality in modern chemistry. Its multifaceted applications, coupled with advancing synthetic techniques, position it as a compound of enduring significance. As research unfolds, its role in addressing global challenges—from disease treatment to food security—will likely expand, making it a staple in scientific discourse.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量